molecular formula C3H7NO6S B555219 L-Serine O-sulfate CAS No. 626-69-7

L-Serine O-sulfate

Cat. No. B555219
CAS RN: 626-69-7
M. Wt: 185.16 g/mol
InChI Key: LFZGUGJDVUUGLK-REOHCLBHSA-N
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Description

L-Serine O-sulfate is a member of a group of amino acids collectively called gliotoxins . It is a substrate for the high affinity sodium-dependent glutamate transporters . It is a non-proteinogenic L -α-amino acid that is the O -sulfo derivative of L -serine .


Synthesis Analysis

The purified His-hSR showed high elimination and racemization activities on L-serine . The mechanism of high-yielding chiral syntheses catalyzed by wild-type and mutant forms of aspartate aminotransferase has been studied .


Molecular Structure Analysis

L-Serine O-sulfate has a molecular structure represented by the formula C3H7NO6S . It is a chloride-selective transmembrane channel .


Chemical Reactions Analysis

L-serine O-sulfate undergoes C–O cleavage during enzyme-catalyzed degradations . C–O cleavage of substrate also occurs under the agency of alkali and pyridoxal phosphate .


Physical And Chemical Properties Analysis

L-Serine O-sulfate has a molecular weight of 223.25 . It is a potassium salt with the linear formula C3H6NO6SK .

Scientific Research Applications

Inhibition of D-Serine Synthesis

L-Serine O-sulfate is identified as a potent inhibitor of d-serine synthesis. Research by Panizzutti et al. (2001) demonstrated that L-serine O-sulfate inhibits the synthesis of d-serine in primary astrocyte cultures. This inhibition provides a strategy to selectively decrease NMDA receptor coactivation, which could be beneficial in conditions where overstimulation of NMDA receptors plays a pathological role (Panizzutti, Miranda, Ribeiro, Engelender, & Wolosker, 2001).

Regulation of Sulfate Assimilation

Neuenschwander et al. (1991) investigated the role of O-acetyl-l-serine, including compounds like L-serine O-sulfate, in the regulation of sulfate assimilation in plants. Their study showed that O-acetyl-l-serine significantly influences sulfate assimilation in light and darkness, suggesting its importance in plant metabolism and possibly in modulating environmental responses (Neuenschwander, Suter, & Brunold, 1991).

Role in Serine O-sulfation

Paciotti et al. (2015) conducted research on the O-sulfation of L-serine, providing insights into the structure and stability of the ions derived from this process. Their study aids in understanding the lability of the sulfation of amino acids, which is important in analytical proteomics (Paciotti, Coletti, Re, Scuderi, Chiavarino, Fornarini, & Crestoni, 2015).

Biosynthesis of Cysteine

Kredich's study (2008) on the biosynthesis of cysteine sheds light on the role of L-serine and its derivatives in sulfur assimilation. This research highlights the significance of these compounds in the synthesis of essential amino acids and their regulatory functions in bacterial metabolism (Kredich, 2008).

Inactivation of GABA Aminotransferase

Silverman and Olson (1996) explored how L-Serine O-sulfate inactivates γ-aminobutyric acid aminotransferase (GABA-AT). This process involves an enamine rearrangement, revealing the chemical interactions and mechanisms that L-serine O-sulfate engages in within neurochemical pathways (Silverman & Olson, 1996).

Safety And Hazards

L-Serine O-sulfate may cause severe skin burns and eye damage . It is advised not to breathe dusts or mists and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

L-serine, a precursor to L-Serine O-sulfate, has been shown to have potential as a protective agent in various neurological diseases and neurodegenerative disorders . It is suggested that more efficient L-serine biosynthetic pathways could be developed in the future .

properties

IUPAC Name

(2S)-2-amino-3-sulfooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGUGJDVUUGLK-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211652
Record name Serine O-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine O-sulfate

CAS RN

626-69-7
Record name O-Sulfo-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serine O-sulfate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-serine O-sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03497
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Serine O-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K4VO7FNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
385
Citations
JJ Likos, H Ueno, RW Feldhaus, DE Metzler - Biochemistry, 1982 - ACS Publications
… To this solution was added 62 mg of solid L-serine O-sulfate (to give a concentration of 5.3 mM) and, when necessary, 0.60 mL of a solution of the proteinfactor that had been separated …
Number of citations: 163 pubs.acs.org
RA John, P Fasella - Biochemistry, 1969 - ACS Publications
… In the presence of the aldimineform of aspartate aminotransferase, L-serine O-sulfate … This difference is explained by a slow transamination between L-serine O-sulfate and the …
Number of citations: 86 pubs.acs.org
Y NODA - The Journal of Biochemistry, 1965 - jstage.jst.go.jp
A portion (1.0 ml.) of the plasma solution was incubated at 38 C for various time with an equal volume of a 0.01 M solution of each L-amino acid 0-sulfate in 0.2 M Tris-HC1 buffer at pH …
Number of citations: 1 www.jstage.jst.go.jp
N Tudball, JH Thomas - Methods in Enzymology, 1971 - Elsevier
… capable of degrading L-serine O-sulfate, first … L-serine O-sulfate, a compound not known to occur naturally. Owing to the relatively high activity demonstrated toward L-serine O-sulfate, …
Number of citations: 5 www.sciencedirect.com
H Ueno, JJ Likos, DE Metzler - Biochemistry, 1982 - ACS Publications
… To this was added 70 mg of solid L-serine O-sulfate to give a concentration of 12.6 mM. After 10 min at room temperature, the enzyme was converted almost quantitatively to the inactive …
Number of citations: 160 pubs.acs.org
H Ueno - 1982 - search.proquest.com
… Later, Likos & Metzler showed that L-serine-O-sulfate was a mechanism based inhibitor for bacterial GAD (Likos & etter. 1976; Likos, 1977). The enzyme showed an absorption change …
Number of citations: 7 search.proquest.com
C Laurido, A Hernández, T Pelissier… - The Scientific World …, 2012 - hindawi.com
… A cell line (HEK293) expressing mouse serine racemase was used to test L-serineO-sulfate as an alternative substrate. The authors found that the degradation of L-serine-O-sulfate (to …
Number of citations: 10 www.hindawi.com
L Brennan, PM Alves, C Hewage… - Neurochemistry …, 2006 - Elsevier
l-Serine-O-sulphate is a member of a group of amino acids collectively called gliotoxins and is a substrate for the high affinity sodium-dependent glutamate transporters. Previous …
Number of citations: 3 www.sciencedirect.com
R Panizzutti, J De Miranda… - Proceedings of the …, 2001 - National Acad Sciences
… We conclude that the synthetic compound l-serine O-sulfate is a better substrate than l-serine as well as an inhibitor of d-serine synthesis. Inhibition of serine racemase provides a new …
Number of citations: 112 www.pnas.org
M Ashiuchi, T Yoshimura, N Esaki… - Bioscience …, 1993 - academic.oup.com
… that L-serine O-sulfate serves as a suicide substrate of the enzyme. L-Serine O-sulfate is … A possible mechanism for the inactivation of glutamate racemase with L-serine O-sulfate is …
Number of citations: 23 academic.oup.com

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